molecular formula C8H10ClNO3S B1338345 2-(2-Chloroethoxy)benzenesulfonamide CAS No. 82097-01-6

2-(2-Chloroethoxy)benzenesulfonamide

Cat. No. B1338345
CAS RN: 82097-01-6
M. Wt: 235.69 g/mol
InChI Key: WAJIUYJWAGLDAC-UHFFFAOYSA-N
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Description

The compound "2-(2-Chloroethoxy)benzenesulfonamide" is not directly mentioned in the provided papers, but the papers discuss various benzenesulfonamide derivatives with different substituents and their synthesis, molecular structure, and biological activities. These derivatives are of significant interest due to their potential pharmacological properties, including anticancer and enzyme inhibition activities.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves various chemical reactions, often starting with benzenesulfonamide as the core structure. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, chlorinated pyrrolidinone-bearing benzenesulfonamides were prepared from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid . These methods demonstrate the versatility in synthesizing benzenesulfonamide derivatives by introducing various functional groups to the core structure.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further modified with various substituents. X-ray crystallography has been used to determine the structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, revealing their molecular crystals and intramolecular hydrogen bonds . The molecular-electronic structure of these compounds has also been investigated using quantum-chemical calculations, providing insights into the charge density and intramolecular interactions .

Chemical Reactions Analysis

Benzenesulfonamide derivatives undergo various chemical reactions, which are essential for their biological activities. For example, the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives involves the reaction of cyanamide potassium salts with aminophenols, amino thiophenol, and o-phenylenediamines . These reactions lead to compounds with different substituents, which can significantly affect their biological properties and interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. These properties include solubility, stability, and reactivity, which are crucial for their pharmacological applications. For instance, the metabolic stability of certain benzenesulfonamide derivatives was assessed in the presence of pooled human liver microsomes, indicating that specific substituents can increase metabolic stability . The binding affinity of these compounds to enzymes such as carbonic anhydrases is also determined by their chemical properties, with chlorinated derivatives showing increased affinity .

Case Studies

Several of the papers provided include case studies of the biological activities of benzenesulfonamide derivatives. For example, certain derivatives exhibited cytotoxic activity toward human cancer cell lines and induced apoptosis . Another study found that chlorinated benzenesulfonamide derivatives acted as inhibitors of human carbonic anhydrases, which are relevant to cancer research . These case studies highlight the potential therapeutic applications of benzenesulfonamide derivatives in treating diseases such as cancer and the importance of understanding their chemical properties to develop effective drugs.

Scientific Research Applications

Chemical Transformations and Synthesis

2-(2-Chloroethoxy)benzenesulfonamide and its derivatives have found significant applications in the field of synthetic chemistry. For instance, polymer-supported benzenesulfonamides have been utilized as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This showcases the compound's versatility in facilitating the synthesis of complex molecular structures, making it a valuable tool in the development of new materials and pharmaceuticals (Fülöpová & Soural, 2015).

Carbonic Anhydrase Inhibition

The derivatives of 2-(2-Chloroethoxy)benzenesulfonamide have been explored for their biological activities, particularly as inhibitors of the carbonic anhydrase enzyme. These compounds have been shown to selectively inhibit human tumor-associated isozymes IX and XII, as well as cytosolic isozymes I and II. Such inhibitors are crucial in understanding and potentially treating conditions where carbonic anhydrase activity is implicated, including certain cancers and glaucoma (Sa̧czewski et al., 2006).

Antitumor Activity

Further research has identified specific 2-benzylthio-4-chlorobenzenesulfonamide derivatives with notable in vitro antitumor activity. These compounds have demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting their potential as leads for developing new anticancer therapies (Sławiński & Brzozowski, 2006).

Environmental Degradation Studies

2-(2-Chloroethoxy)benzenesulfonamide has also been studied in the context of environmental science, particularly regarding the adsorption and degradation of related herbicides on montmorillonite clay minerals. Such studies are essential for understanding the environmental fate of agricultural chemicals and developing strategies to mitigate their impact on ecosystems (Pusino et al., 2000).

Pharmacophoric Design

The compound and its derivatives have served as pharmacophoric elements in drug design, particularly in the synthesis of molecules targeting cyclooxygenase-2 (COX-2) inhibition. This highlights its utility in the design of drug-like scaffolds with potential therapeutic applications (Singh et al., 2007).

Future Directions

The future directions for 2-(2-Chloroethoxy)benzenesulfonamide could involve further exploration of its use as an intermediate in the synthesis of sulfonylurea herbicides . Additionally, research into its degradation pathways could provide valuable information for environmental risk assessment .

properties

IUPAC Name

2-(2-chloroethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJIUYJWAGLDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547805
Record name 2-(2-Chloroethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethoxy)benzenesulfonamide

CAS RN

82097-01-6
Record name 2-(2-Chloroethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloroethoxy)benzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A process according to claim 8, wherein the compound of formula IV is treated with 1 equivalent of chlorosulfonic acid or with a slight excess thereof in cyclohexane or n-decane at a temperature between +20° C. and +60° C.; neutralized with aqueous sodium hydroxide at a temperature between +50° C. and +90° C.; dechlorinated with hydrogen in the presence of an acid acceptor, in the pressure range from 1 to 5 bar at a temperature between +20° C. and +70° C. and in the presence of a 5% palladium on carbon catalyst; converted to the sulfonic acid chloride by treatment of the mixture with phosgene at a temperature between +60° C. and +120° C.; and subsequently reacted to the final product by treatment of the reaction mixture with an aqueous solution of ammonia.
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Synthesis routes and methods II

Procedure details

A process according to claim 1, wherein the compound of formula II is reacted with ethylene carbonate in the presence of a catalytic amount of tributylamine at a temperature between +130° C. and +150° C.; the resulting reaction mixture is treated with phosgene in the presence of a catalytic amount of dimethylformamide at a temperature between +70° C. and +90° C. yielding the compound of formula IV, which after purification is treated with 1 equivalent of chlorosulfonic acid or with a slight excess thereof in cyclohexane or n-decane at a temperature between +20° C. and +60° C.; neutralized with aqueous sodium hydroxide at a temperature between +50° C. and +90° C.; dechlorinated with hydrogen in the presence of an acid acceptor, in the pressure range from 1 to 5 bar at a temperature between +20° C. and +70° C. and in the presence of a 5% palladium on carbon catalyst; converted to the sulfonic acid chloride by treatment of the mixture with phosgene at a temperature between +60° C. and +120° C.; and subsequently reacted to the final product by treatment of the reaction mixture with an aqueous solution of ammonia.
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Synthesis routes and methods III

Procedure details

A mixture of 9.0 g of 2-hydroxyphenylsulfonamide, 7.9 g of potassium carbonate, 13.3 g of 2-chloroethyl p-toloylsulfonate and 80 ml of ethylmethylketone is refluxed for 40 hours. The reaction mixture is cooled to room temperature, filtrated and evaporated to dryness. From the oily residue crystallise after addition of a small portion of methylene chloride 7.0 g of 2-(2-chloroethoxy)-phenylsulfonamide, m.p. 110° C.
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2-chloroethyl p-toloylsulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
A Pusino, I Braschi, S Petretto, C Gessa - Pesticide science, 1999 - Wiley Online Library
Triasulfuron was degraded in aqueous solution by ultraviolet irradiation to yield 2‐chloroethoxybenzene and (4‐methoxy‐6‐methyl‐1,3,5‐triazin‐2‐yl)urea. The reaction followed first‐…
Number of citations: 59 onlinelibrary.wiley.com
A Pusino, I Braschi, C Gessa - Clays and clay minerals, 2000 - Springer
The adsorption and degradation of the herbicide triasulfuron [2-(2-chloroethoxy)-N-[[(4-methoxy-6-methyl-l,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide] (CMMT) on homoionic …
Number of citations: 32 link.springer.com
I Braschi, L Calamai, MA Cremonini… - Journal of Agricultural …, 1997 - ACS Publications
The hydrolysis of the sulfonylurea herbicide triasulfuron [(2-(2-chloroethoxy)-N-[[4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide] was studied in aqueous …
Number of citations: 59 pubs.acs.org
M Gennari, C Abbate, A Baglieri… - Journal of Environmental …, 2008 - Taylor & Francis
The behavior and fate of triasulfuron (TRS) in water and soil systems were examined in laboratory studies. The degradation of TRS in both buffer solution and soil was highly pH-…
Number of citations: 9 www.tandfonline.com
GH Friesen, DA Wall - Weed Science, 1991 - cambridge.org
Response of flax, canola, field pea, sunflower, field corn, lentils, and common buckwheat to soil residues of CGA-131036 and chlorsulfuron applied at 22 g ai ha–1 was determined on …
Number of citations: 27 www.cambridge.org
HL Wang, HR Li, YC Zhang, WT Yang… - Journal of Agricultural …, 2021 - ACS Publications
In the present study, we have designed and synthesized a series of 42 novel sulfonylurea compounds with ortho-alkoxy substitutions at the phenyl ring and evaluated their herbicidal …
Number of citations: 11 pubs.acs.org
TA Baughman, TF Peeper - Weed Technology, 1992 - cambridge.org
Fourteen field experiments were conducted from 1988 to 1991 in Oklahoma to evaluate herbicides for red horned poppy control in winter wheat. Chlorsulfuron applied alone PRE at 9 to …
Number of citations: 3 www.cambridge.org
KL Ferreira, TK Baker, TF Peeper - Weed Technology, 1990 - cambridge.org
Field experiments were conducted to determine factors that predispose winter wheat to injury by sulfonylurea herbicides. Wheat was injured occasionally when herbicides were applied …
Number of citations: 42 www.cambridge.org
M Khan, WW Donald - Weed Technology, 1992 - cambridge.org
Chlorsulfuron or metsulfuron applied POST at 10 g ai ha–1 at the four-leaf stage prevented yellow foxtail from forming seed, whereas seed production per pot was 53 to 77% of …
Number of citations: 10 www.cambridge.org
TE Klingaman, TF Peeper - Weed Technology, 1989 - cambridge.org
In field experiments, chlorsulfuron and CGA 131036 did not injure winter wheat. Both herbicides applied postemergence at 9 and 10 g ai/ha completely controlled flixweed. CGA …
Number of citations: 18 www.cambridge.org

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